![molecular formula C18H29N3O2 B6505268 1-(2-phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea CAS No. 1396857-84-3](/img/structure/B6505268.png)
1-(2-phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea
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Description
1-(2-Phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea, also known as 2-phenoxyethyl-4-methyl-1-piperidinecarboxylic acid ethyl ester, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. It is used as a reagent in organic synthesis, as an intermediate in drug synthesis, and as a tool for studying enzyme-catalyzed reactions. It is also used in the production of pharmaceuticals, pesticides, and other industrial products.
Scientific Research Applications
Boron-Containing Drug Design
PPPU contains a boronic acid moiety, which has garnered interest for drug development. Boronic acids and their esters serve as potential carriers for neutron capture therapy (NCT). However, their stability in water is limited. The hydrolysis of phenylboronic pinacol esters, including PPPU, occurs, and the kinetics depend on substituents in the aromatic ring. At physiological pH, hydrolysis accelerates, impacting their pharmacological suitability .
properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-propan-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-15(2)21-11-8-16(9-12-21)14-20-18(22)19-10-13-23-17-6-4-3-5-7-17/h3-7,15-16H,8-14H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKLKJXBZYCPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea |
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